L-a-Phosphatidylinositol-from Soy bean
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-α-Phosphatidylinositol can be synthesized through enzymatic reactions involving phosphatidylinositol synthase. This enzyme catalyzes the transfer of inositol from cytidine diphosphate diacylglycerol to phosphatidic acid, forming phosphatidylinositol .
Industrial Production Methods
Industrial production of L-α-Phosphatidylinositol typically involves extraction from soybean lecithin. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
L-α-Phosphatidylinositol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphatidylinositol phosphates.
Hydrolysis: It can be hydrolyzed by phospholipase C to produce diacylglycerol and inositol trisphosphate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Hydrolysis: Phospholipase C is commonly used for hydrolysis under physiological conditions.
Major Products Formed
Oxidation: Phosphatidylinositol phosphates.
Hydrolysis: Diacylglycerol and inositol trisphosphate.
Scientific Research Applications
L-α-Phosphatidylinositol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the formulation of cosmetics and food products
Mechanism of Action
L-α-Phosphatidylinositol exerts its effects primarily through its role in cell signaling pathways. It is a precursor to inositol phosphates, which act as secondary messengers in various signaling cascades. These pathways are involved in processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylinositol 4,5-bisphosphate: Another important signaling molecule involved in the phosphoinositide pathway.
Phosphatidylinositol 3,4,5-trisphosphate: Plays a key role in the activation of protein kinase B (Akt) signaling.
Uniqueness
L-α-Phosphatidylinositol is unique due to its specific role as a precursor to various inositol phosphates, which are critical for numerous cellular functions. Its ability to be hydrolyzed into diacylglycerol and inositol trisphosphate makes it a versatile molecule in cell signaling .
Properties
IUPAC Name |
[3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQXPXKJFOAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H87O13P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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